3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride, which then undergoes intramolecular Friedel-Crafts cyclization to yield the tricyclic isatin derivative . This intermediate can then react with aryl cyanomethyl ketones and a nucleophilic third component, such as malononitrile, to form the final spirocyclic product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets . This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A tricyclic analogue of isatin with similar reactivity.
Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones: Known for their inhibitory activity against specific enzymes.
Uniqueness
The uniqueness of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-6'-methoxy-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C25H26N2O5S/c1-14-12-24(2,3)27-22-19(14)10-18(32-6)11-20(22)25(23(27)29)26(21(28)13-33-25)15-7-16(30-4)9-17(8-15)31-5/h7-12H,13H2,1-6H3 |
InChI Key |
SNBBRFUVMTZGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)OC)OC)OC)(C)C |
Origin of Product |
United States |
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